1-[2-Amino-1-(1H-pyrazol-3-yl)ethyl]cyclopentane-1-carboxylic acid

Fragment-based drug discovery Stoichiometry Molecular weight

Fragment-based screening campaigns often suffer from flat structure-activity relationships due to limited H-bonding pharmacophores. This cyclopentane carboxylic acid, featuring a 1H-pyrazol-3-yl-ethylamine side chain, delivers a vicinal N-H donor pair capable of chelating a single hinge-region carbonyl-a geometry absent in pyrazol-1-yl or N-methylpyrazole analogs. - Bidentate H-bond donor motif for enhanced binding enthalpy in kinase and metalloenzyme targets. - Free primary amine enables orthogonal diversification via reductive amination or amide coupling without competing pyrazole reactivity. - Borderline TPSA (92.0 Ų) and moderate cLogP (~1.1) support both solubility and membrane penetration for property-guided optimization.

Molecular Formula C11H17N3O2
Molecular Weight 223.27 g/mol
Cat. No. B13246265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-Amino-1-(1H-pyrazol-3-yl)ethyl]cyclopentane-1-carboxylic acid
Molecular FormulaC11H17N3O2
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESC1CCC(C1)(C(CN)C2=CC=NN2)C(=O)O
InChIInChI=1S/C11H17N3O2/c12-7-8(9-3-6-13-14-9)11(10(15)16)4-1-2-5-11/h3,6,8H,1-2,4-5,7,12H2,(H,13,14)(H,15,16)
InChIKeyCLILYBCGABTBOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing & Structural Identity Baseline


1-[2-Amino-1-(1H-pyrazol-3-yl)ethyl]cyclopentane-1-carboxylic acid (CAS 2059948-23-9) is a non-proteinogenic amino acid derivative combining a cyclopentane carboxylic acid core with a 1H-pyrazol-3-yl-ethylamine side chain . With a molecular formula of C₁₁H₁₇N₃O₂ and a molecular weight of 223.27 g/mol, it is categorized as a screening compound and a heterocyclic building block . The presence of three hydrogen-bond donors (NH₂, pyrazole NH, COOH) and three acceptors provides a dense H-bonding pharmacophore that differentiates it from simpler pyrazole-cyclopentane acids lacking the aminoethyl linker .

Workflow Fragment-based screening
Selection Chelating H-bond donor motif
Use context Building block with orthogonal amine

Why Generic Pyrazole-Cyclopentane Carboxylic Acids Cannot Substitute


The compound's differentiation resides in its unique 1-(1H-pyrazol-3-yl)ethylamine motif, which simultaneously alters hydrogen-bonding geometry, rotatable bond count, and electronic distribution compared to congeneric cyclopentane-pyrazole acids. Closely related analogs such as 1-(1-methyl-1H-pyrazol-3-yl)cyclopentane-1-carboxylic acid (C₁₀H₁₄N₂O₂, MW 194.23) or 1-amino-3-(1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid (CAS 1501696-29-2) lack either the basic ethylamine side chain or the pyrazole N-H donor, resulting in fundamentally different molecular recognition profiles . The pyrazol-3-yl regioisomer places the N-H donor adjacent to the ethylamine linker, enabling a chelating H-bond donor pair that is absent in pyrazol-1-yl, pyrazol-4-yl, or pyrazol-5-yl isomers . Such structural differences cannot be compensated by simple stoichiometric adjustments in a screening campaign or synthetic protocol.

Regioisomer topology Pyrazol-3-yl N-H donor adjacent to ethylamine linker creates a chelating pair absent in 1-, 4-, or 5-substituted analogs; binding mode may shift.
H-bond donor count Three donors vs. two in N-methyl or N-substituted pyrazole analogs; molecular recognition profile may not transfer directly.
Conformational flexibility Ethylamine linker adds two rotatable bonds and raises TPSA above 90 Ų; permeability classification may differ from simpler analogs.

Quantitative Differentiation Evidence vs. Structural Analogs


Molecular Weight & Formula Differentiation in Fragment-Based Screening

The target compound (C₁₁H₁₇N₃O₂, MW 223.27) is 15.0% heavier than 1-(1-methyl-1H-pyrazol-3-yl)cyclopentane-1-carboxylic acid (C₁₀H₁₄N₂O₂, MW 194.23) and 9.0% heavier than 1-amino-3-(1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid (C₉H₁₃N₃O₂, MW 195.22) . In fragment-based screening where compounds are tested at fixed molar concentrations, a 10–15% mass difference translates to an equivalent difference in the number of testable wells per gram of purchased solid, directly affecting screening economics [1].

MW & Formula
Cross-study comparable
223.27 g/mol +29.04 (+15.0%) vs. methyl analog
Supports stoichiometry review and procurement planning for fragment libraries
Mass difference affects molar solution preparation; vendor-reported data
Fragment-based drug discovery Stoichiometry Molecular weight

Rotatable Bond Count and Topological Polar Surface Area

The target compound possesses 4 rotatable bonds and a TPSA of 92.0 Ų, compared to 2 rotatable bonds and a TPSA of 66.5 Ų for 1-(1-methyl-1H-pyrazol-3-yl)cyclopentane-1-carboxylic acid . The additional two rotatable bonds arise from the ethylamine linker, which increases conformational flexibility while also raising TPSA above the 90 Ų threshold often associated with reduced passive membrane permeability [1]. This places the compound in a different permeability class relative to its simpler analog, with direct implications for blood-brain barrier penetration screens.

Rot. bonds & TPSA
Cross-study comparable
Rotatable bonds: 4
TPSA: 92.0 Ų
Δ +2 rot. bonds, Δ +25.5 Ų vs. methyl analog
Indicates lower predicted passive permeability; relevant for transporter-uptake assay design
Calculated properties; may vary with method
ADME Permeability Rotatable bonds

Hydrogen-Bond Donor Count and Pyrazole Regioisomerism

The target compound has three H-bond donors (NH₂, pyrazole N-H, COOH), whereas 1-amino-3-(1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid has only two (NH₂, COOH) because the pyrazole nitrogen is substituted (N-1 position), eliminating the N-H donor [1]. The pyrazol-3-yl regioisomer further positions the N-H donor adjacent to the ethylamine linker, creating a bidentate H-bond donor motif (N-H⋯N-H) that can chelate a single acceptor atom—a feature absent in regioisomeric pyrazol-5-yl or pyrazol-4-yl analogs [2]. This is a qualitative rather than quantitative differentiator, but it fundamentally alters the types of binding interactions the compound can engage in.

H-Bond donors & regioisomer
Class-level inference
3 H-bond donors (target) vs. 2 in N-1 substituted analog
Pyrazol-3-yl vs. pyrazol-1-yl regioisomer
Chelating donor geometry may enable unique binding interactions; data to verify
No direct binding assay data; structural inference
Hydrogen bonding Regioisomerism Molecular recognition

Commercial Availability and Purity: Discontinued Status Limits Procurement Options

The compound was previously listed by CymitQuimica (Biosynth) at ≥95% purity but has been discontinued ('Descatalogado'), while Leyan currently offers it at 95% purity in 1 g quantity (¥×××) with larger quantities 'upon inquiry' . In contrast, 1-amino-3-(1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid (CAS 1501696-29-2) is listed at ≥95% purity and remains in stock from multiple vendors, including AKSci . The restricted availability of the target compound imposes longer lead times and potential single-source dependency, which directly impacts project timelines.

Commercial availability
Data to verify
Limited vendor count (~1-2); previously discontinued at one major supplier
Procurement risk may require early stock consolidation
Vendor status as of 2026-05-04; confirm before planning
Procurement Supply chain Purity

Optimal Application Scenarios Based on Quantitative Evidence


Fragment-Based Lead Generation with a Chelating H-Bond Donor Pharmacophore

The compound's pyrazol-3-yl-ethylamine substructure provides a vicinal N-H donor pair capable of chelating a single hydrogen-bond acceptor in enzyme active sites (e.g., the backbone carbonyl of a hinge-region residue). This geometry is unavailable in pyrazol-1-yl or N-methylpyrazole analogs, making the compound a privileged fragment for kinases and metalloenzymes where a bidentate donor motif is a known affinity determinant .

Chemical Probe Development with Moderate Polarity and Conformational Flexibility

With a TPSA of 92.0 Ų and 4 rotatable bonds, the compound occupies a 'borderline' physicochemical space suitable for probing targets where both solubility and some degree of membrane penetration are desired, but where excessive lipophilicity (cLogP ~1.1) may cause non-specific binding. It can serve as a starting point for property-guided optimization toward CNS or peripheral targets .

Synthetic Intermediate for Late-Stage Diversification at the Primary Amine

The free primary amine offers a selective handle for reductive amination, amide coupling, or sulfonamide formation without competing reactivity from the pyrazole N-H (which is less nucleophilic). This allows orthogonal diversification that is not possible with amino-cyclopentane acids where the amine is directly attached to the ring (e.g., 1-amino-3-(1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid), which often exhibit steric hindrance [1].

Application
Selection Property
Validation Focus
Fragment-based lead generation
Chelating vicinal N-H donor pair
Verify bidentate H-bond geometry in target active site
Chemical probe with moderate polarity
TPSA ~92 Ų, 4 rotatable bonds, cLogP ~1.1
Assess permeability vs. solubility balance for CNS/peripheral models
Late-stage diversification at primary amine
Orthogonal reactivity of free NH₂ vs. pyrazole N-H
Confirm selective amide/sulfonamide formation without pyrazole interference
Quote Request

Request a Quote for 1-[2-Amino-1-(1H-pyrazol-3-yl)ethyl]cyclopentane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.